molecular formula C12H20O4 B3052102 Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate CAS No. 38453-93-9

Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate

Cat. No.: B3052102
CAS No.: 38453-93-9
M. Wt: 228.28 g/mol
InChI Key: RNCMRWOMOSMYRA-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is a liquid at room temperature and is known for its applications in various chemical syntheses. The compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a dimethyl-substituted oxohexanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate can be synthesized through a multi-step process involving the esterification of 2-acetyl-5,5-dimethyl-4-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the ester product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines can replace the ethoxy group to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 2-acetyl-5,5-dimethyl-4-oxohexanoic acid.

    Reduction: Ethyl 2-hydroxy-5,5-dimethyl-4-oxohexanoate.

    Substitution: Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanamide.

Scientific Research Applications

Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of enzymes. In chemical syntheses, it serves as a building block, participating in various reactions to form more complex molecules.

Comparison with Similar Compounds

Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 2-acetyl-4-oxopentanoate: Lacks the dimethyl substitution, leading to different reactivity and applications.

    Ethyl 4-acetyl-5-oxohexanoate: Similar structure but with variations in the position of functional groups, affecting its chemical behavior.

    Ethyl 2,5-dimethylfuran-3-carboxylate: Contains a furan ring, offering different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and substitutions, which confer distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-6-16-11(15)9(8(2)13)7-10(14)12(3,4)5/h9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMRWOMOSMYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C(C)(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472357
Record name ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38453-93-9
Record name ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl acetoacetate (1g, 7.68 mmol) was added dropwise to a suspension of NaH (60% in mineral oil, 338 mg, 8.45 mmol) in toluene (20 mL). The resulting suspension was stirred at rt for 10 min, then treated with l-bromopinacolone (1.3g, 7.32 mmol). The mixture was immersed in a 75° C. oil bath, and stirred under Ar for 1 h. The reaction was cooled to rt, diluted with toluene and washed with H2O (2×50 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to afford crude ethyl 2-acetyl-5,5-dimethyl-4-oxo-hexanoate (1.46g) which was not purified: 1H NMR (CDCl3, chemical shifts in ppm relative to TMS): 1.166 (s, 9H), 1.277 (t, 3H, J=7.1 Hz), 2.368 (s, 3H), 3.000 (dd, 1H, J=5.8 Hz, J=18.4 Hz), 3.231 (dd, 1H, J=8.2 Hz, J=18.4 Hz), 4.010 (dd, 1H, J=5.8 Hz, J=8.2 Hz), 4.191 (q, 2H, J=7.1 Hz); Field Desorption Mass Spectrometry: m/z 229 (M+1).
Quantity
7.68 mmol
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338 mg
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20 mL
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1.3 g
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Synthesis routes and methods II

Procedure details

Prepared in analogy to that of 2-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester from 1-chloro-3,3-dimethyl-butan-2-one. The title compound, 1H NMR (200 MHz, CDCl3): δ (ppm)=4.19 (q, 2H, J=7.2 Hz), 4.02 (m, 1H), 3.23 (dd, 1H, J=8.2 Hz, 18.4 Hz), 3.00 (dd, J=6.0 Hz, J=18.4 Hz), 2.37 (s, 3H), 1.8 (t, 3H, J=7.2 Hz), 1.17 (s, 9H).
Name
2-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester
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Synthesis routes and methods III

Procedure details

A 6.214 g portion of sodium hydride (55% dispersion in oil) was washed with hexane, 150 ml of tetrahydrofuran was added thereto and, under ice-cooling, a solution prepared by dissolving 18.534 g of ethyl 3-oxobutanoate in 75 ml of tetrahydrofuran was added dropwise thereto. After stirring at room temperature for 30 minutes, this solution was added dropwise, under ice-cooling, to a solution prepared by dissolving 25.500 g of 1-bromo-3,3-dimethyl-2-butanone in 150 ml of tetrahydrofuran, followed by stirring overnight at room temperature. After adding 171 ml of 1 M hydrochloric acid to the reaction liquid, tetrahydrofuran was evaporated under a reduced pressure. The residue was extracted with diethyl ether, and the organic layer was washed with water (twice) and saturated brine and then dried over anhydrous sodium sulfate. By evaporating the solvent under a reduced pressure, 30.51 g of ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate was obtained as yellow oil. A 15.00 g portion of this product was dissolved in 250 ml of acetic acid, and 9.48 ml of 4-fluorophenethylamine was added thereto, followed by stirring at 100° C. for 4 hours. The solvent was evaporated under a reduced pressure. The residue was dissolved in ethyl acetate and washed with water, a 1 M sodium hydroxide aqueous solution (twice) and saturated brine. After drying with anhydrous sodium sulfate, the solvent was evaporated under a reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:15-1:10) to obtain 15.91 g of ethyl 5-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate as a colorless solid.
Quantity
18.534 g
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reactant
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75 mL
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solvent
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25.5 g
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reactant
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150 mL
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solvent
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171 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of sodium 4-ethoxy-4-oxobut-2-en-2-olate (1.50 g) in N,N-dimethylformamide (50 mL) was added 1-bromo-3,3-dimethylbutan-2-one (2.0 mL), and the mixture was stirred at room temperature for 1 hr. Ethyl acetate and water were added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was purified by silica gel column chromatography to give the title compound as a pale-yellow viscous substance (1.51 g, 53%).
Quantity
1.5 g
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reactant
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2 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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